molecular formula C19H19N3O B2987008 (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1790478-54-4

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2987008
CAS No.: 1790478-54-4
M. Wt: 305.381
InChI Key: CLTLUZUDDIITQF-UHFFFAOYSA-N
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Description

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that combines an indole moiety with a phenylpiperazine structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a phenylpiperazine derivative. One common method is the condensation reaction between 1H-indole-4-carboxylic acid and 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
  • (1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
  • (1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its binding affinity and selectivity for certain receptors compared to other similar compounds .

Properties

IUPAC Name

1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLUZUDDIITQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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